molecular formula C10H20ClFN2O2 B8190170 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B8190170
M. Wt: 254.73 g/mol
InChI Key: PGSZBHZPWPAPLQ-UHFFFAOYSA-N
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Description

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is a fluorinated derivative of the 1,4-diazepane scaffold, characterized by a tert-butyl ester group and a fluorine substituent at the 6-position. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and other bioactive molecules .

Commercial specifications indicate a purity of >98% (HPLC) and availability in quantities ranging from 100 mg to 5 g, with prices escalating significantly at larger scales (e.g., 100 mg = 682.00 €) .

Properties

IUPAC Name

tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-6-8(11)7-13;/h8,12H,4-7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSZBHZPWPAPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC(C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride typically involves the reaction of 6-fluoro-1,4-diazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

6-Fluoro-[1,4]diazepane derivatives are of significant interest in the development of pharmaceuticals due to their potential biological activities.

Antidepressant and Anxiolytic Activities

Research indicates that diazepane derivatives can exhibit anxiolytic (anxiety-reducing) and antidepressant effects. The presence of the fluorine atom in the 6-position enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier.

  • Case Study : A study evaluated various substituted diazepanes for their effects on serotonin receptors, demonstrating that compounds with fluorine substitutions exhibited increased receptor affinity and improved pharmacological profiles .

Synthesis of Bioactive Compounds

The compound serves as a precursor in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical reactions allows for the creation of diverse pharmaceutical agents.

  • Case Study : In a multicomponent reaction study, 6-fluoro-[1,4]diazepane derivatives were utilized to synthesize novel tetrazole compounds, which have shown promise as anti-inflammatory agents .

Organic Synthesis Applications

The versatility of 6-fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride extends into organic synthesis, where it acts as an important building block.

Synthesis of Heterocycles

The compound can be employed in the synthesis of various heterocyclic compounds through cyclization reactions. The diazepane ring structure provides a scaffold for further functionalization.

  • Example Reaction : The conversion of 6-fluoro-[1,4]diazepane to substituted piperazines has been demonstrated, showcasing its utility in generating complex molecular architectures .

Drug Development

The compound's unique structure allows it to be modified into various drug candidates targeting different therapeutic areas.

  • Case Study : A patent describes the use of diazepane derivatives in creating new analgesic drugs, highlighting their potential in pain management therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntidepressant and anxiolytic activitiesEnhanced receptor affinity with fluorine substitution .
Organic SynthesisSynthesis of bioactive compoundsEffective precursor for novel tetrazoles .
Heterocycle SynthesisBuilding block for heterocyclic compoundsSuccessful generation of substituted piperazines .
Drug DevelopmentModification into drug candidatesPotential analgesic applications described in patents .

Mechanism of Action

The mechanism of action of 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. The fluorine atom and diazepane ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 1,4-diazepane core and tert-butyl ester moiety but differ in substituents:

Compound Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride 6-Fluoro, hydrochloride salt C₁₁H₂₀FN₂O₂·HCl 282.75 (free base: 246.28) Not provided
[1,4]Diazepane-1-carboxylic acid tert-butyl ester None C₁₀H₁₈N₂O₂ 228.29 112275-50-0
4-Methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester 4-Methanesulfonyl C₁₂H₂₂N₂O₄S 314.38 Not provided

Key Observations :

  • Fluorine vs. In contrast, the 4-methanesulfonyl group in the sulfonated analog increases steric bulk and polarity, which may influence solubility and binding kinetics .
  • Hydrochloride Salt: The hydrochloride form of the 6-fluoro derivative improves crystallinity and handling compared to non-salt forms of other analogs .

Key Observations :

  • The 4-methanesulfonyl analog requires sulfonylation and rigorous purification, whereas the non-substituted tert-butyl ester is produced at industrial scales with >99% purity .

Thermal and Chemical Stability

Oxidative degradation (activation energy: ~125 kJ/mol).

Ester cleavage (activation energy: ~116 kJ/mol) .

Conversely, the sulfonated analog’s stability is likely influenced by the sulfonyl group’s electron-deficient nature .

Commercial and Industrial Relevance

Compound Purity Price (100 mg) Scale Availability Primary Use
6-Fluoro derivative >98% 682.00 € 100 mg – 5 g Pharmaceutical intermediate
[1,4]Diazepane-1-carboxylic acid tert-butyl ester >99% Not listed Industrial Broad synthetic applications

Key Observations :

  • The 6-fluoro derivative is priced premiumly, reflecting its niche application in drug discovery .
  • The non-fluorinated analog is produced at scale, underscoring its versatility in organic synthesis .

Biological Activity

6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride is a synthetic compound that belongs to the class of diazepane derivatives. This compound is of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
  • CAS Number : 1261297-63-5
  • Molecular Formula : C10H19FN2O2
  • Molecular Weight : 218.27 g/mol
PropertyValue
IUPAC Name6-Fluoro-[1,4]diazepane-1-carboxylic acid tert-butyl ester hydrochloride
CAS Number1261297-63-5
Molecular FormulaC10H19FN2O2
Molecular Weight218.27 g/mol

The biological activity of 6-Fluoro-[1,4]diazepane derivatives is primarily attributed to their interaction with various neurotransmitter systems. Research indicates that these compounds may act as modulators of the GABAergic system, which plays a crucial role in regulating neuronal excitability.

GABA Receptor Modulation

Diazepane derivatives are known to enhance the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This modulation can lead to anxiolytic (anxiety-reducing), sedative, and muscle relaxant effects. The presence of a fluorine atom in the structure may enhance lipophilicity and receptor binding affinity.

Biological Activity Studies

Several studies have investigated the biological activities associated with 6-Fluoro-[1,4]diazepane derivatives:

  • Anxiolytic Activity : A study demonstrated that compounds similar to 6-Fluoro-[1,4]diazepane showed significant anxiolytic effects in animal models. The mechanism was attributed to enhanced GABA receptor activation, leading to reduced anxiety-like behaviors in rodents.
  • Antimicrobial Properties : Some derivatives have exhibited antimicrobial activity against various bacterial strains. This property is particularly relevant for compounds that can serve as scaffolds for developing new antimicrobial agents.
  • Neuroprotective Effects : Initial findings suggest that these compounds may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal cells, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Anxiolytic Effects

A research study published in a peer-reviewed journal evaluated the anxiolytic properties of a series of diazepane derivatives, including 6-Fluoro-[1,4]diazepane. The study utilized the elevated plus maze test in mice to assess anxiety levels. Results indicated that higher doses significantly increased time spent in open arms compared to controls, suggesting anxiolytic effects.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of various diazepane derivatives against gram-positive and gram-negative bacteria. The results showed that certain modifications to the diazepane structure enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains.

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